9-(2'-Hydroxyéthyl)guanine

Vue d'ensemble

Description

9-(2’-Hydroxyethyl)guanine is a derivative of guanine, a fundamental component of nucleic acids. This compound has garnered significant attention due to its potential therapeutic applications, particularly in antiviral research. It is structurally related to guanine and features a hydroxyethyl group attached to the ninth position of the guanine molecule .

Applications De Recherche Scientifique

9-(2’-Hydroxyethyl)guanine has a wide range of scientific research applications, including:

Chemistry: Used as a nucleoside phosphotransferase acceptor in biochemical studies.

Biology: Investigated for its role in nucleic acid interactions and hydrogen bonding studies.

Medicine: Explored for its antiviral properties, particularly in

Mécanisme D'action

Target of Action

9-(2’-Hydroxyethyl)guanine, also known as 9-(2-Hydroxyethyl)guanine, is a nucleoside phosphotransferase acceptor . This means that it can accept a phosphate group from a nucleoside phosphotransferase enzyme, which plays a crucial role in the metabolism of nucleosides in cells.

Mode of Action

This could result in changes to the enzyme’s activity or the metabolic pathways it is involved in .

Biochemical Pathways

The biochemical pathways affected by 9-(2’-Hydroxyethyl)guanine are likely related to nucleoside metabolism. Nucleoside phosphotransferases are involved in the salvage pathway of nucleotide synthesis, which recycles nucleosides to synthesize nucleotides. By accepting a phosphate group, 9-(2’-Hydroxyethyl)guanine could potentially influence this pathway and its downstream effects .

Pharmacokinetics

As a small molecule with a molecular weight of 19518 , it is likely to have good bioavailability and be able to cross cell membranes easily.

Result of Action

Given its role as a nucleoside phosphotransferase acceptor, it may influence the activity of this enzyme and the metabolic pathways it is involved in .

Analyse Biochimique

Biochemical Properties

9-(2’-Hydroxyethyl)guanine plays a role in biochemical reactions as a nucleoside phosphotransferase acceptor This means it can accept a phosphate group from a nucleoside phosphotransferase enzyme during a biochemical reaction

Molecular Mechanism

It is known to be a direct acting alkylating agent, primarily forming N7-(2-hydroxyethyl)guanine (N7-HEG) This suggests that it can bind to biomolecules and potentially influence gene expression

Dosage Effects in Animal Models

In animal models, exposure to ethylene oxide, which forms 9-(2’-Hydroxyethyl)guanine, showed a dose-related increase in N7-(2-hydroxyethyl)guanine in spleen, liver, and stomach DNA

Metabolic Pathways

9-(2’-Hydroxyethyl)guanine is formed in humans through the metabolic oxidation of ethylene

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9-(2’-Hydroxyethyl)guanine involves the reaction of 2-N-acetylguanine with ethylene carbonate in dimethyl sulfoxide at elevated temperatures (approximately 403 K) in the presence of a trace amount of sodium hydroxide . This reaction yields both 9-substituted and 7-substituted derivatives, with the desired 9-(2’-Hydroxyethyl)guanine being isolated through subsequent purification steps .

Industrial Production Methods

Industrial production methods for 9-(2’-Hydroxyethyl)guanine often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of different starting materials or catalysts to reduce production costs and simplify processes . For example, using sulfuric acid as a catalyst in the reaction of guanine and N,N-dimethylacetamide can produce 9-(2’-Hydroxyethyl)guanine with high purity (more than 99.5%) and reduced production costs .

Analyse Des Réactions Chimiques

Types of Reactions

9-(2’-Hydroxyethyl)guanine undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or tosylates under basic conditions.

Major Products Formed

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Ethyl-substituted guanine derivatives.

Substitution: Various functionalized guanine derivatives depending on the substituent introduced.

Activité Biologique

9-(2'-Hydroxyethyl)guanine is a synthetic derivative of guanine, a fundamental component of nucleic acids. This compound has attracted significant attention in the fields of virology and oncology due to its potential therapeutic applications, particularly as an antiviral agent against herpesviruses and as a DNA adduct in the context of alkylating agent exposure. This article explores the biological activity of 9-(2'-Hydroxyethyl)guanine, including its mechanisms of action, synthesis, and relevant case studies.

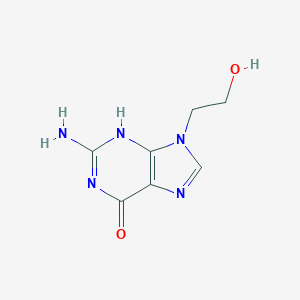

Chemical Structure and Properties

The molecular structure of 9-(2'-Hydroxyethyl)guanine consists of a purine ring with a hydroxyethyl side chain at the nitrogen atom in position 9. This modification enhances solubility and may influence interactions with biological macromolecules. The compound's physical and chemical properties are critical for its biological activity, which can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 181.18 g/mol |

| Solubility | Soluble in water |

| Melting Point | 180-182 °C |

The primary mechanism of action for 9-(2'-Hydroxyethyl)guanine is its role as a DNA adduct formed from exposure to alkylating agents. Research indicates that levels of this compound's adducts are significantly elevated in individuals exposed to certain environmental toxins or therapeutic agents. These adducts can interfere with DNA replication and transcription, leading to mutagenic effects.

Antiviral Activity

Numerous studies have demonstrated the antiviral properties of 9-(2'-Hydroxyethyl)guanine against herpes simplex virus (HSV). In animal models, this compound has shown marked antiviral activity with low toxicity profiles. For instance, it has been effective in inhibiting the replication of various herpesviruses, providing a targeted approach to treating viral infections without significant harm to host cells .

Case Studies

- Herpes Simplex Virus Infection : In one study involving animal models, 9-(2'-Hydroxyethyl)guanine exhibited significant antiviral effects against HSV-1 and HSV-2, demonstrating its potential as a therapeutic agent for herpes keratitis and systemic infections.

- DNA Adduct Formation : A study quantified the levels of 7-(2-hydroxyethyl)-guanine adducts in human DNA samples, revealing that these adducts were present at significantly higher levels in smokers compared to non-smokers. The findings suggested a correlation between exposure to alkylating agents and increased formation of these DNA lesions .

Synthesis

The synthesis of 9-(2'-Hydroxyethyl)guanine typically involves modifying guanine or related purine derivatives. While specific synthetic routes may vary, they generally include careful control over parameters such as temperature, solvent choice, and reaction time to optimize yield and purity.

Applications in Drug Development

9-(2'-Hydroxyethyl)guanine is also utilized in the pharmaceutical industry for impurity profiling and quality control during drug development processes. It plays a role in the Abbreviated New Drug Application (ANDA) filing to the FDA and toxicity studies associated with drug formulations .

Propriétés

IUPAC Name |

2-amino-9-(2-hydroxyethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOYFKBSRZDBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177749 | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23169-33-7 | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-40668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-HYDROXYETHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913B0OP28B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 9-(2-Hydroxyethyl)guanine?

A1: The crystal structure of 9-(2-Hydroxyethyl)guanine reveals key insights into its hydrogen bonding capabilities. The research highlights the formation of hydrogen bonds between the hydroxyl group of 9-(2-Hydroxyethyl)guanine and various sites on the guanine moiety, including N(7), O(6), N(1), and N(2) []. These interactions lead to the formation of molecular ribbons and sheets within the crystal lattice, showcasing the compound's potential for intermolecular interactions.

Q2: How does 9-(2-Hydroxyethyl)guanine interact with Ribonuclease T1?

A2: Research suggests that 9-(2-Hydroxyethyl)guanine acts as a substrate analog for Ribonuclease T1, a specific enzyme that cleaves RNA after guanine residues []. Although weaker than other analogs like 2'-GMP or 3'-GMP, 9-(2-Hydroxyethyl)guanine exhibits binding affinity to the enzyme. This interaction provides valuable information about the enzyme's binding site and its preference for guanine-based structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.